Cas no 80229-08-9 (galloyl guercitrin)

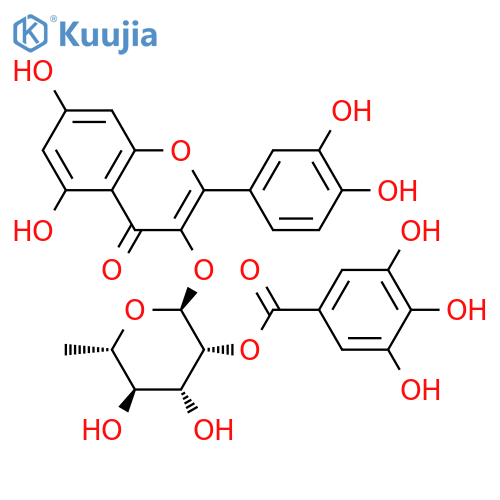

galloyl guercitrin structure

商品名:galloyl guercitrin

galloyl guercitrin 化学的及び物理的性質

名前と識別子

-

- galloyl guercitrin

- NP-003299

- quercetin 3-O-(2''-galloyl)-alpha-L-rhamnopyranoside

- quercetin 3-O-(2''-O-galloyl)-alpha-rhamnopyranoside

- quercetin-3-O-(2"-O-galloyl)-alpha-L-rhamnopyranoside

- quercetin-3-O-(2''-O-galloyl)-alpha-L-rhamnopyranoside

- Quercitrin-2''-gallate

- 3-[[6-Deoxy-2-O-(3,4,5-trihydroxybenzoyl)-α-L-mannopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (ACI)

- Benzoic acid, 3,4,5-trihydroxy-, 2′-ester with 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (ZCI)

- 2′′-O-Galloylquercitrin

- Quercetin 3-O-(2′′-O-galloyl)-α-L-rhamnopyranoside

- Quercetin-3-O-(2′′-O-galloyl)-α-rhamnopyranoside

- Quercetin-3-O-α-L-(2′′-galloyl)-rhamnoside

- Quercitrin 2′′-O-gallate

- SCHEMBL15773514

- HY-N8844

- MEGxp0_001105

- 2''-O-Galloylquercitrin

- CHEMBL3236511

- ACon1_001050

- BDBM50004201

- AKOS040761014

- 80229-08-9

- [(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate

- DTXSID701345785

- FS-8172

- CS-0149162

- (2S,3R,4R,5R,6S)-2-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-4,5-dihydroxy-6-methyltetrahydro-2H-pyran-3-yl 3,4,5-trihydroxybenzoate

- DA-69821

- (2S,3R,4R,5R,6S)-2-{[2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4-OXOCHROMEN-3-YL]OXY}-4,5-DIHYDROXY-6-METHYLOXAN-3-YL 3,4,5-TRIHYDROXYBENZOATE

-

- インチ: 1S/C28H24O15/c1-9-20(35)23(38)26(42-27(39)11-5-16(33)21(36)17(34)6-11)28(40-9)43-25-22(37)19-15(32)7-12(29)8-18(19)41-24(25)10-2-3-13(30)14(31)4-10/h2-9,20,23,26,28-36,38H,1H3/t9-,20-,23+,26+,28-/m0/s1

- InChIKey: KTTNFIOZYNBKEY-YIOJSCHVSA-N

- ほほえんだ: O([C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1OC(C1C=C(O)C(O)=C(O)C=1)=O)C1C(=O)C2C(=CC(=CC=2OC=1C1C=CC(O)=C(O)C=1)O)O

計算された属性

- せいみつぶんしりょう: 600.11152005g/mol

- どういたいしつりょう: 600.11152005g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 15

- 重原子数: 43

- 回転可能化学結合数: 6

- 複雑さ: 1050

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 253Ų

じっけんとくせい

- 色と性状: Yellow powder

galloyl guercitrin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN95041-5mg |

2''-O-Galloylquercitrin |

80229-08-9 | >=98% | 5mg |

$418 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2786-1 mL * 10 mM (in DMSO) |

2''-O-Galloylquercitrin |

80229-08-9 | 1 mL * 10 mM (in DMSO) |

¥ 4940 | 2023-09-08 | ||

| TargetMol Chemicals | TN2786-5mg |

2''-O-Galloylquercitrin |

80229-08-9 | 5mg |

¥ 3230 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2786-5mg |

2''-O-Galloylquercitrin |

80229-08-9 | 5mg |

¥ 3230 | 2023-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2786-5 mg |

2''-O-Galloylquercitrin |

80229-08-9 | 5mg |

¥4389.00 | 2022-03-01 | ||

| ChemFaces | CFN95041-5mg |

2''-O-Galloylquercitrin |

80229-08-9 | >=98% | 5mg |

$418 | 2021-07-22 | |

| TargetMol Chemicals | TN2786-5 mg |

2''-O-Galloylquercitrin |

80229-08-9 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| TargetMol Chemicals | TN2786-1 ml * 10 mm |

2''-O-Galloylquercitrin |

80229-08-9 | 1 ml * 10 mm |

¥ 4940 | 2024-07-20 | ||

| TargetMol Chemicals | TN2786-1 mL * 10 mM (in DMSO) |

2''-O-Galloylquercitrin |

80229-08-9 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4940 | 2023-09-15 |

galloyl guercitrin 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

80229-08-9 (galloyl guercitrin) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 157047-98-8(Benzomalvin C)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量